Whitepaper: 19F NMR Spectral Dynamics and Chemical Shift Analysis of 2-Fluoro-1-iodo-2-methylpropane
Whitepaper: 19F NMR Spectral Dynamics and Chemical Shift Analysis of 2-Fluoro-1-iodo-2-methylpropane
Executive Summary
2-Fluoro-1-iodo-2-methylpropane (CAS: 19869-79-5, Molecular Formula: C4H8FI ) is a highly specialized halogenated aliphatic compound[1]. Structurally, it features a tertiary carbon bonded to a highly electronegative fluorine atom, flanked by two methyl groups and one iodomethyl group[2]. The presence of both a strong electron-withdrawing fluorine and a highly polarizable, heavy iodine atom within a compact aliphatic framework creates a unique stereoelectronic environment. This technical guide provides an in-depth analysis of its 19F Nuclear Magnetic Resonance (NMR) profile, establishing a self-validating protocol for researchers tracking its synthesis or consumption in advanced fluoroalkylation reactions.
Theoretical Framework: 19F Chemical Shift Causality
The 19F nucleus is a spin-1/2 system with 100% natural abundance and a high gyromagnetic ratio, making it exceptionally sensitive to its local electronic environment.
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The Base Tertiary Fluorine Shift: In purely aliphatic systems, the 19F NMR shielding for alkyl fluorides is heavily influenced by the tensor components normal to the C-F bond axis[3]. As the number of adjacent p-orbitals increases, paramagnetic deshielding increases[4]. For instance, a baseline tertiary fluoride like tert-butyl fluoride (2-fluoro-2-methylpropane) exhibits a characteristic chemical shift ( δ ) of approximately -129.3 to -130.0 ppm relative to trichlorofluoromethane ( CFCl3 )[5].
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The Beta-Iodine Perturbation: In 2-fluoro-1-iodo-2-methylpropane, the substitution of a hydrogen atom for an iodine atom at the β -position introduces two competing effects. The inductive electron-withdrawing nature of the CH2I group slightly deshields the fluorine nucleus. Conversely, the "heavy atom effect" of iodine, driven by spin-orbit coupling, predominantly shields the α -carbon but exerts a variable, conformationally-dependent effect on the β -fluorine. Consequently, the 19F chemical shift of 2-fluoro-1-iodo-2-methylpropane is extrapolated to resonate slightly downfield of tert-butyl fluoride, typically in the -120 ppm to -135 ppm range.
Spin-Spin Coupling Dynamics ( J -Coupling)
The 19F spectrum of this molecule is defined by its scalar coupling ( 3JHF ) to adjacent protons across three bonds.
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Methyl Protons: The fluorine couples to the six equivalent protons of the two geminal methyl groups. The typical 3JHF for a CH3−CF system is ~20 Hz.
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Methylene Protons: The fluorine also couples to the two equivalent protons of the CH2I group. The 3JHF for a CH2−CF system is typically 15–25 Hz.
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Spectral Multiplicity: If the coupling constants are nearly identical ( 3JHF(CH3)≈3JHF(CH2) ), the signal will appear as a nonet (9 lines, following the n+1 rule where n=8 adjacent protons). If the constants differ significantly, the spectrum will resolve into a more complex septet of triplets (or triplet of septets).
Fig 1: Logical tree of 19F-1H spin-spin coupling generating the observed multiplet.
Self-Validating Experimental Protocol for 19F NMR
To ensure absolute trustworthiness in spectral assignment, the following self-validating, dual-acquisition protocol must be employed. This workflow eliminates ambiguity between chemical shift dispersion and J -coupling multiplets.
Step 1: Sample Preparation Dissolve 15-20 mg of 2-fluoro-1-iodo-2-methylpropane in 0.6 mL of deuterated chloroform ( CDCl3 ). Ensure the NMR tube is free of paramagnetic impurities.
Step 2: Internal Standardization Add 0.1% v/v of Trichlorofluoromethane ( CFCl3 ) directly to the NMR tube. CFCl3 serves as the absolute 0.00 ppm reference. (Note: If volatility is a concern, α,α,α -trifluorotoluene at -63.72 ppm is a robust secondary standard).
Step 3: Proton-Decoupled Acquisition ( 19F{1H} )
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Parameter Setup: Set the relaxation delay (D1) to ≥ 3.0 seconds to account for the longer T1 relaxation times of fluorine nuclei. Use inverse-gated decoupling to prevent Nuclear Overhauser Effect (NOE) signal distortion.
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Causality: Applying continuous radiofrequency irradiation at the 1H resonant frequency collapses all 3JHF couplings.
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Validation Output: The complex multiplet collapses into a single, sharp singlet. This provides the exact, unambiguous chemical shift ( δ ) and validates sample purity (a single fluorine environment yields a single peak).
Step 4: Proton-Coupled Acquisition ( 19F )
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Parameter Setup: Acquire the spectrum without 1H decoupling using 16-64 scans (sufficient due to the 100% natural abundance of 19F ).
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Causality: Removing 1H decoupling allows the scalar spin-spin interactions to manifest naturally.
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Validation Output: The singlet resolves into the expected nonet or septet of triplets. Extracting the J -values validates the structural connectivity, confirming the presence of the adjacent CH3 and CH2I groups.
Fig 2: Self-validating dual-acquisition workflow for 19F NMR spectroscopy.
Quantitative Data Summary
| NMR Parameter | Expected Value / Description | Structural Causality |
| Nucleus | 19F (Spin 1/2) | 100% natural abundance, high sensitivity. |
| Chemical Shift ( δ ) | -120 to -135 ppm | Tertiary aliphatic fluorine environment, modulated by the β -iodine inductive/heavy-atom effect. |
| Multiplicity | Nonet or Septet of Triplets | Scalar coupling to 8 adjacent protons (6 from two CH3 groups, 2 from one CH2I group). |
| Coupling Constant ( 3JHF(CH3) ) | ~ 20 Hz | 3-bond coupling to the geminal methyl protons. |
| Coupling Constant ( 3JHF(CH2) ) | 15 – 25 Hz | 3-bond coupling to the iodomethyl protons. |
| Internal Standard | CFCl3 (0.00 ppm) | Universal zero-point reference for 19F NMR. |
References
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PubChem. "2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917". National Center for Biotechnology Information. URL:[Link]
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Wiberg, K. B., & Zilm, K. W. (2001). "19F NMR Chemical Shifts. 1. Aliphatic Fluorides." The Journal of Organic Chemistry, 66(8), 2809-2817. URL:[Link]
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PubChem. "Propane, 2-fluoro-2-methyl- | C4H9F | CID 9626". National Center for Biotechnology Information. URL:[Link]
Sources
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- 2. 2-Fluoro-1-iodo-2-methylpropane | C4H8FI | CID 12545917 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. 19F NMR chemical shifts. 1. Aliphatic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propane, 2-fluoro-2-methyl- | C4H9F | CID 9626 - PubChem [pubchem.ncbi.nlm.nih.gov]
